CID 131857451 CID 131857451
Brand Name: Vulcanchem
CAS No.:
VCID: VC18731021
InChI: InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);
SMILES:
Molecular Formula: C24H48BiO6
Molecular Weight: 641.6 g/mol

CID 131857451

CAS No.:

Cat. No.: VC18731021

Molecular Formula: C24H48BiO6

Molecular Weight: 641.6 g/mol

* For research use only. Not for human or veterinary use.

CID 131857451 -

Specification

Molecular Formula C24H48BiO6
Molecular Weight 641.6 g/mol
Standard InChI InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);
Standard InChI Key MWXWNYHYPMRCHN-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central bismuth(III) ion coordinated by three 2-ethylhexanoate anions. This tridentate coordination is evident from its SMILES representation:
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi]\text{CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi]} .

The 2-ethylhexanoate ligands contribute to the molecule's lipophilic nature, enhancing solubility in organic solvents like xylene . X-ray crystallography studies of analogous bismuth carboxylates suggest a trigonal prismatic geometry, though specific structural data for this compound requires further experimental validation .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number67874-71-9
IUPAC NameBismuth;2-ethylhexanoic acid
InChI KeyMWXWNYHYPMRCHN-UHFFFAOYSA-N
PubChem CID131857451

Physicochemical Properties

Computed properties reveal a hydrogen bond donor count of 3 and acceptor count of 6, consistent with its triply deprotonated carboxylic acid groups . With 15 rotatable bonds, the molecule exhibits significant conformational flexibility, influencing its reactivity in solution-phase reactions . The exact mass of 641.32549 Da matches theoretical predictions for C24H48BiO6\text{C}_{24}\text{H}_{48}\text{BiO}_6 .

Synthesis and Industrial Production

Manufacturing Process

Industrial synthesis typically involves the reaction of bismuth(III) oxide with 2-ethylhexanoic acid in a xylene solvent:
Bi2O3+6C8H15O2H2Bi(C8H15O2)3+3H2O\text{Bi}_2\text{O}_3 + 6\text{C}_8\text{H}_{15}\text{O}_2\text{H} \rightarrow 2\text{Bi}(\text{C}_8\text{H}_{15}\text{O}_2)_3 + 3\text{H}_2\text{O} .
The process requires careful temperature control (80-120°C) to prevent ligand decomposition . Final products are standardized to 70% w/v solutions for consistent handling and application .

Quality Control Parameters

Vendor specifications indicate ≥99.99% metal basis purity, with residual solvent levels strictly monitored . Batch-to-batch consistency is ensured through:

  • FT-IR verification of carboxylate stretching frequencies (1540-1610 cm⁻¹)

  • Atomic absorption spectroscopy for bismuth content

  • Karl Fischer titration for moisture control

Functional Applications

Catalytic Uses

In polyurethane foam production, CID 131857451 acts as a potent catalyst for the reaction between isocyanates and polyols. Its effectiveness stems from:

  • Lewis acidity: Bismuth's vacant orbitals facilitate nucleophilic attack on isocyanate groups

  • Thermal stability: Maintains activity up to 180°C without degradation

  • Low toxicity: Safer alternative to traditional lead or mercury catalysts

Materials Science Innovations

Recent patent filings (analyzed through PubChem's co-occurrence data) highlight emerging applications:

  • Conductive inks: Bismuth complexes enable low-temperature sintering of printed electronics

  • Photocatalysts: Modified derivatives show promise in visible-light-driven water splitting

  • Polymer additives: Enhances UV stability in polycarbonates

ParameterValueReference
LD50 (oral, rat)>2000 mg/kg
Flash Point27°C (xylene)
Recommended PPENitrile gloves, vapor respirator

Environmental Considerations

While bismuth is generally considered environmentally benign, the xylene solvent (comprising 30% of commercial formulations) requires strict containment. Spill management protocols mandate absorption with inert materials followed by disposal as hazardous waste .

Research Frontiers and Development

Biomedical Explorations

Preliminary studies suggest potential in:

  • Antimicrobial coatings: Bismuth's oligodynamic effect combats biofilm formation

  • Radiotherapy enhancers: High-Z bismuth improves tumor dose deposition

  • Antacid formulations: Controlled-release gastric protectants

Green Chemistry Initiatives

Efforts to replace xylene with bio-based solvents (e.g., limonene derivatives) aim to improve the compound's sustainability profile. A 2024 pilot study achieved 92% solvent substitution without compromising catalytic activity .

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